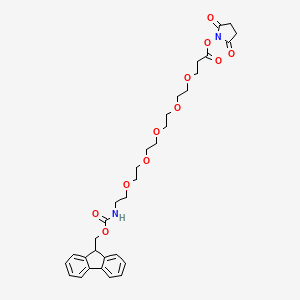

Fmoc-PEG5-NHS ester

Übersicht

Beschreibung

Fmoc-PEG5-NHS ester: is a polyethylene glycol derivative containing an Fmoc-protected amine and an N-hydroxysuccinimide ester. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The N-hydroxysuccinimide ester can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-PEG5-NHS ester typically involves the reaction of Fmoc-protected polyethylene glycol with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The final product is typically stored at low temperatures to maintain stability .

Analyse Chemischer Reaktionen

NHS Ester Reaction with Primary Amines

The NHS ester moiety reacts selectively with primary amines (e.g., lysine residues in proteins or amine-modified surfaces) to form stable amide bonds. This reaction occurs under mild conditions (pH 7–9) and is critical for labeling or conjugating biomolecules .

Reaction Mechanism

Key Parameters

Applications :

- Protein PEGylation to enhance solubility and stability .

- Synthesis of antibody-drug conjugates (ADCs) and PROTACs .

Fmoc Deprotection

The Fmoc (9-fluorenylmethyloxycarbonyl) group is cleaved under basic conditions to expose a free amine for further functionalization .

Deprotection Conditions

- Reagent : 20% piperidine in DMF.

- Time : 6-second half-life for Fmoc removal in 20% piperidine/DMF .

- Mechanism :

Post-Deprotection Applications :

- Sequential conjugation (e.g., attaching fluorescent dyes or targeting ligands) .

- Solid-phase peptide synthesis (SPPS) for constructing complex biomolecules .

Stability and Competing Hydrolysis

The NHS ester is susceptible to hydrolysis, which competes with amine conjugation. Stability data for analogous PEG-NHS esters reveal:

| Property | Value | Source |

|---|---|---|

| Hydro |

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Bioconjugation

- The NHS ester functionality allows for the selective labeling of primary amines found in proteins, peptides, and nucleic acids. This property is crucial for creating stable conjugates necessary for various biochemical assays and therapeutic applications.

- The Fmoc group serves as a temporary protecting group that can be removed under mild conditions, facilitating further chemical modifications after conjugation.

-

Drug Delivery Systems

- Fmoc-PEG5-NHS ester is employed in the design of drug delivery systems where PEGylation enhances the solubility and stability of therapeutic agents. The hydrophilic nature of PEG reduces immunogenicity and prolongs circulation time in biological systems.

- It is particularly useful in formulating antibody-drug conjugates (ADCs), where it aids in attaching cytotoxic agents to antibodies for targeted cancer therapy.

-

Development of Therapeutic Agents

- This compound has been utilized to improve the pharmacokinetic properties of peptides and proteins, such as solubility and stability. For instance, modifications using this compound can enhance the bioavailability of therapeutic peptides.

- Case studies have shown that conjugating this compound to neuropeptides can facilitate their delivery across biological barriers, such as the blood-brain barrier, thereby enhancing their therapeutic efficacy.

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Bioconjugation | Selective labeling of primary amines | Conjugation with proteins for assay development |

| Drug Delivery Systems | Enhances solubility and stability of drugs | Formulation of antibody-drug conjugates |

| Therapeutic Agent Development | Improves pharmacokinetic properties | Modification of peptides for enhanced bioavailability |

Case Studies

-

Neuropeptide Delivery

A study demonstrated that PEGylated neuropeptides, specifically using this compound, showed significant analgesic effects when administered intraperitoneally in mice. The PEGylation improved the compounds' lipophilicity, facilitating better penetration through biological membranes and enhancing their therapeutic action against pain . -

Antibody-Drug Conjugates

Research indicates that this compound is instrumental in creating ADCs by linking cytotoxic drugs to antibodies via stable covalent bonds. This method has been shown to improve targeting specificity while reducing systemic toxicity . -

Protein Modification

In a study focusing on protein engineering, this compound was used to modify lysine residues on proteins, which significantly improved their solubility in aqueous solutions while retaining biological activity .

Wirkmechanismus

The mechanism of action of Fmoc-PEG5-NHS ester involves the formation of stable amide bonds with primary amines through the N-hydroxysuccinimide ester group. This reaction is highly specific and efficient, allowing for the precise modification of biomolecules. The Fmoc group serves as a protective group for the amine, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in further conjugation reactions .

Vergleich Mit ähnlichen Verbindungen

Fmoc-PEG3-NHS ester: Similar structure but with a shorter polyethylene glycol spacer.

Fmoc-PEG7-NHS ester: Similar structure but with a longer polyethylene glycol spacer.

m-PEG-NHS ester: Contains a methoxy group instead of an Fmoc-protected amine

Uniqueness: Fmoc-PEG5-NHS ester is unique due to its optimal polyethylene glycol spacer length, which provides a balance between solubility and flexibility. This makes it particularly suitable for a wide range of bioconjugation applications, offering enhanced stability and reduced steric hindrance compared to shorter or longer polyethylene glycol derivatives .

Biologische Aktivität

Fmoc-PEG5-NHS ester, also known as alpha-(9-fluorenylmethyloxycarbonyl)amino-omega-carboxy succinimidyl ester poly(ethylene glycol), is a specialized compound used primarily in bioconjugation applications. This compound combines the hydrophilic properties of polyethylene glycol (PEG) with reactive functionalities that facilitate the attachment of biomolecules. The biological activity of this compound is pivotal in drug development, particularly in enhancing the solubility, stability, and bioavailability of therapeutic agents.

Chemical Structure and Properties

This compound consists of:

- Fmoc Group : A protecting group that can be removed under basic conditions to yield a free amine.

- PEG Spacer : Enhances solubility and reduces aggregation of conjugated molecules.

- NHS Ester : Reacts with primary amines to form stable amide bonds.

The molecular formula is with a molecular weight of 628.67 g/mol .

The primary mechanism involves:

- Conjugation Reaction : The NHS ester reacts with primary amines on proteins or other biomolecules, forming a stable amide bond.

- Deprotection : The Fmoc group can be removed to expose an amine for further conjugation, allowing for complex modifications and functionalizations.

This mechanism is essential in creating various bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) .

Biological Applications

This compound has several notable applications:

- Antibody-Drug Conjugates (ADCs) : Enhances the delivery and efficacy of drugs by linking them to antibodies that target specific cells.

- Proteolysis-Targeting Chimeras (PROTACs) : Facilitates selective degradation of target proteins by connecting E3 ubiquitin ligases to target proteins, utilizing the cellular proteasome system for targeted therapy .

- Protein Labeling : Allows for the labeling of proteins and oligonucleotides, which is crucial for various biochemical assays and imaging techniques .

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of this compound in various biological contexts:

- Study on PROTACs :

- Peptide Synthesis :

- In Vivo Studies :

Comparative Analysis

The following table summarizes key features of this compound compared to similar compounds:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Fmoc-PEG3-NHS ester | Shorter PEG chain (3 units) | Increased reactivity due to shorter spacer |

| PEG-NHS ester | Lacks Fmoc protection | Directly reactive without deprotection step |

| Biotin-PEG-NHS ester | Contains biotin for affinity purification | Allows for specific binding to streptavidin |

| Maleimide-PEG-NHS ester | Contains maleimide group | Reacts specifically with thiols |

This compound stands out due to its balance between hydrophilicity from the PEG spacer and reactivity from both the NHS and Fmoc groups, making it versatile for various bioconjugation applications while maintaining stability and solubility .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N2O11/c35-29-9-10-30(36)34(29)45-31(37)11-13-39-15-17-41-19-21-43-22-20-42-18-16-40-14-12-33-32(38)44-23-28-26-7-3-1-5-24(26)25-6-2-4-8-27(25)28/h1-8,28H,9-23H2,(H,33,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYFZVKBZSMQTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.